Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Medicinal Chemistry Organic Synthesis Quality Control

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate (CAS 935843-93-9) is a chiral, Boc-protected 1,4-diazepane building block. It is characterized by a seven-membered diazacycle ring substituted with a methyl group at the 7-position and a tert-butyl carbamate (Boc) protecting group, which provides chemical stability and enables orthogonal deprotection strategies.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 935843-93-9
Cat. No. B569449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-methyl-1,4-diazepane-1-carboxylate
CAS935843-93-9
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC1CCNCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
InChIKeyDUYDMHWWVXLFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate (CAS 935843-93-9) for Pharmaceutical Intermediate and R&D Use


Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate (CAS 935843-93-9) is a chiral, Boc-protected 1,4-diazepane building block . It is characterized by a seven-membered diazacycle ring substituted with a methyl group at the 7-position and a tert-butyl carbamate (Boc) protecting group, which provides chemical stability and enables orthogonal deprotection strategies . This compound is primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules and complex heterocyclic structures .

Procurement Risk: Why In-Class 1,4-Diazepane Analogs Cannot Replace Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate


Generic substitution of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate with other Boc-protected 1,4-diazepanes or homopiperazines introduces significant risk of synthetic failure or altered biological outcomes [1]. The precise location of the methyl group on the seven-membered ring critically influences the compound's stereochemistry, reactivity, and the spatial orientation of functional groups during subsequent synthetic steps or target binding [2]. Using an alternative regioisomer (e.g., 2-methyl or 5-methyl) or the unsubstituted core will result in a different chemical entity, potentially invalidating a synthetic route, altering the purity profile of the final product, or yielding a pharmacologically distinct outcome [3].

Quantitative Differentiation: Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate vs. Analogs


Molecular Weight and Physical Form Differentiation from Unsubstituted Core

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate (C11H22N2O2, MW 214.31 g/mol) is a distinct chemical entity compared to the unsubstituted core, Tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine, C10H20N2O2, MW 200.28 g/mol) . This difference of 14.03 g/mol and an additional carbon atom is analytically verifiable and ensures procurement of the correct building block for a specific synthetic route. Furthermore, the target compound is typically a solid at standard storage conditions (recommended 2-8°C) , whereas the unsubstituted analog is a liquid at room temperature (density 1.016 g/mL at 20°C) .

Medicinal Chemistry Organic Synthesis Quality Control

Benchmark Vendor Purity Specifications for Reproducible Synthesis

Industry-standard purity for Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is consistently specified at ≥97% by major suppliers, a critical quality attribute for downstream applications . This is comparable to the ≥98% purity commonly specified for the unsubstituted core analog, Tert-butyl 1,4-diazepane-1-carboxylate . However, the higher purity requirement for the substituted analog is essential due to the increased complexity of its synthesis and its use in constructing chiral pharmaceutical intermediates where even minor impurities can significantly impact enantiomeric excess and final yield .

Synthetic Chemistry Process Development Procurement

Proven Utility as a Crucial Intermediate in Patented Suvorexant Synthesis

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate and its resolved enantiomers are specifically claimed and utilized as intermediates in patented routes for the synthesis of suvorexant, a marketed dual orexin receptor antagonist for treating insomnia [1][2]. The synthetic pathway relies on the precise (R)- or (S)-configuration of the 7-methyl-1,4-diazepane core, which is established from this Boc-protected building block. The regioisomeric Boc-protected 2-methyl- or 5-methyl-1,4-diazepanes are not interchangeable in this established route and would lead to different stereochemical outcomes .

Pharmaceutical Process Chemistry Orexin Receptor Antagonists Intellectual Property

Structural Determinant for Chiral Resolution and Stereochemical Integrity

The 7-methyl substitution on the 1,4-diazepane ring creates a chiral center that is pivotal for the resolution of enantiomers. In the context of suvorexant synthesis, racemic mixtures of related intermediates (e.g., benzyl 5-methyl-1,4-diazepane-1-carboxylate) are resolved via chiral HPLC to isolate the desired (R)-enantiomer, which is then deprotected and elaborated to the final active pharmaceutical ingredient [1]. The Boc-protected 7-methyl compound serves as a precursor to these critical intermediates, and its enantiomeric purity directly impacts the efficiency of this resolution step and the optical purity of the final drug substance. This stereochemical requirement is not present in the unsubstituted analog (1-Boc-homopiperazine), which is achiral [2].

Chiral Chemistry Process Analytical Technology Drug Development

Safety and Handling Profile: A Differentiated Risk Assessment

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is classified with specific hazard statements (GHS07), including harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and causing respiratory irritation (H335) . This safety profile, while not unique, is distinct from some other analogs which may have different hazard classifications. For instance, the unsubstituted analog 1-Boc-homopiperazine is also classified under GHS07 with similar hazard statements . However, the specific combination of hazards and the requirement for storage in an inert atmosphere at 2-8°C for the methylated compound differentiates it operationally from the unsubstituted analog, which is a combustible liquid (flash point 110°C) .

Laboratory Safety Occupational Health Regulatory Compliance

High-Value Application Scenarios for Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate (CAS 935843-93-9)


Generic Drug Development: Synthesis of Suvorexant and Orexin Receptor Antagonists

As a key intermediate in the patented synthesis of suvorexant, Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a critical starting material for generic pharmaceutical manufacturers and contract research organizations (CROs) developing processes for this insomnia medication [1]. The established synthetic route requires this specific building block to construct the chiral (R)-7-methyl-1,4-diazepane core, and substitution with an analog is not feasible [2].

Chiral Building Block for Medicinal Chemistry and Lead Optimization

Medicinal chemistry teams can utilize this compound as a versatile, chiral scaffold for creating diverse libraries of 1,4-diazepane-containing compounds. The presence of a chiral center and orthogonal protecting groups (Boc and a free secondary amine) allows for selective functionalization and exploration of structure-activity relationships (SAR) in drug discovery programs targeting a variety of receptors and enzymes .

Custom Synthesis and Process Chemistry for Fine Chemicals

Contract manufacturing organizations (CMOs) and fine chemical suppliers can employ Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate as a high-value intermediate for custom synthesis projects. Its specific and demanding storage requirements (2-8°C, inert atmosphere) and the need for high-purity material (≥97%) position it as a premium building block for projects where process reproducibility and final product quality are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.